9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)-

Descripción general

Descripción

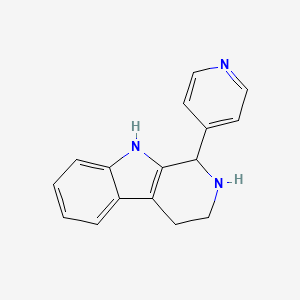

9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- is a heterocyclic compound that belongs to the class of beta-carbolines. It is known for its complex structure, which includes a pyridine ring fused to an indole ring system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- typically involves the condensation of tryptamine with an appropriate aldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the desired beta-carboline structure .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the process .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide for bromination, followed by nucleophilic substitution reactions.

Major Products:

Oxidation: Aromatic indole derivatives.

Reduction: Fully saturated analogs.

Substitution: Functionalized beta-carboline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Neurological Disorders

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structural characteristics allow it to interact effectively with neurotransmitter systems, making it a valuable candidate for developing treatments for conditions such as depression and schizophrenia. Research indicates that derivatives of this compound can exhibit potent activity against various neurological targets, which is essential for advancing therapeutic options in psychiatry and neurology .

Drug Discovery

Screening Assays and Therapeutic Insights

In the realm of drug discovery, 9H-Pyrido(3,4-b)indole is utilized in screening assays to identify new drug candidates. Its derivatives have shown promise in the development of antipsychotic and antidepressant medications. For instance, studies have indicated that modifications to the pyridoindole structure can enhance its efficacy and selectivity for specific biological targets. This makes it a focal point for researchers aiming to discover novel therapeutic agents with improved safety profiles .

Biochemical Research

Enzyme Interactions and Metabolic Pathways

The compound is also employed in biochemical research to explore enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity helps scientists gain insights into complex biological processes and disease mechanisms. For example, studies have demonstrated that certain derivatives can inhibit specific enzymes involved in metabolic disorders, providing a pathway for developing targeted therapies .

Material Science

Development of Novel Materials

Beyond its biological applications, 9H-Pyrido(3,4-b)indole is recognized for its unique structural properties that lend themselves to material science. It can be used to develop organic semiconductors, which are crucial for electronic devices and sensors. The compound's ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant potential of modified derivatives of 9H-Pyrido(3,4-b)indole. The research highlighted that specific substitutions on the indole ring significantly enhanced serotonin receptor binding affinity, leading to increased antidepressant-like effects in animal models .

Case Study 2: Cancer Research

Another study focused on the anti-cancer properties of this compound as a mitotic kinesin inhibitor. The findings revealed that certain derivatives could effectively inhibit cancer cell proliferation by disrupting mitotic processes. This positions 9H-Pyrido(3,4-b)indole as a promising scaffold for developing new anti-cancer therapies .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for neurological disorder treatments; interacts with neurotransmitter systems. |

| Drug Discovery | Used in screening assays; potential for antipsychotic and antidepressant drug development. |

| Biochemical Research | Explores enzyme interactions; aids understanding of metabolic pathways and disease mechanisms. |

| Material Science | Develops organic semiconductors; applicable in electronic devices like OLEDs and sensors. |

Mecanismo De Acción

The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. For instance, as an HDAC6 inhibitor, it modulates the acetylation status of histones, affecting gene expression and cellular functions. As a CDK4 inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

- Noreleagnine

- Tetrahydronorharman

- Tryptoline

- 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline

Comparison: Compared to these similar compounds, 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- exhibits unique structural features that enhance its binding affinity to specific molecular targets. Its additional pyridyl group provides distinct electronic and steric properties, contributing to its unique pharmacological profile .

Actividad Biológica

9H-Pyrido(3,4-b)indole, commonly known as Norharmane, is a member of the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including mutagenicity and potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of 9H-Pyrido(3,4-b)indole, focusing on its mutagenic properties, cytotoxicity, and implications in medicinal chemistry.

- Molecular Formula : C11H8N2

- Molecular Weight : 168.19 g/mol

- CAS Number : 244-63-3

- Melting Point : 199-201 °C

- Solubility : Slightly soluble in DMSO and methanol; soluble in ethyl acetate .

Mutagenicity

Research indicates that 9H-Pyrido(3,4-b)indole exhibits mutagenic properties. A study involving Chinese hamster lung cells demonstrated that this compound requires metabolic activation to exert its mutagenic effects. The presence of specific metabolic enzymes enhances its ability to induce mutations . Notably, Norharmane was found to be less potent than other heterocyclic amines but still significant in terms of mutagenicity.

Cytotoxic Effects

The cytotoxic effects of 9H-Pyrido(3,4-b)indole have been documented in various studies. It has been shown to induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve oxidative stress and DNA damage pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 15.2 | Induces apoptosis |

| MCF-7 (breast) | 12.5 | Cell cycle arrest |

| HepG2 (liver) | 20.0 | DNA damage |

Neuroprotective Properties

Interestingly, some studies suggest that Norharmane may possess neuroprotective properties. It has been reported to enhance cognitive functions and exhibit antidepressant-like effects in animal models. This activity is thought to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress .

Case Studies

-

Cytotoxicity in Cancer Research :

A study published in Toxicology Letters evaluated the cytotoxic effects of Norharmane on various cancer cell lines. The findings indicated that the compound significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways . -

Mutagenicity Assessment :

In a comprehensive mutagenicity assessment involving heated food samples containing heterocyclic amines, Norharmane was identified as a significant contributor to mutagenic activity. The study highlighted the need for further investigation into dietary sources and their implications for human health . -

Neuroprotective Effects :

An animal model study demonstrated that administration of Norharmane improved memory retention and reduced anxiety-like behaviors. This suggests potential therapeutic applications for neurodegenerative diseases .

Propiedades

IUPAC Name |

1-pyridin-4-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3/c1-2-4-14-12(3-1)13-7-10-18-15(16(13)19-14)11-5-8-17-9-6-11/h1-6,8-9,15,18-19H,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYAQGYHCVXXRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955389 | |

| Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3380-84-5 | |

| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(4-pyridyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Pyridin-4-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.